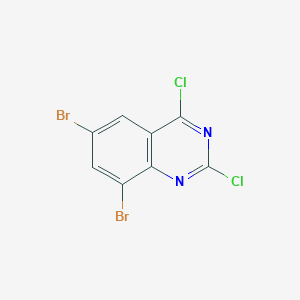
6,8-Dibromo-2,4-dichloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2,4-dichloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H2Br2Cl2N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2,4-dichloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination and chlorination of quinazoline using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2,4-dichloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is a versatile intermediate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used along with ligands and base in solvents like toluene or ethanol.
Major Products Formed
Scientific Research Applications
6,8-Dibromo-2,4-dichloroquinazoline has several scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of various complex organic molecules.
Pharmaceuticals: This compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Materials Science: The compound is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2,4-dichloroquinazoline involves its ability to undergo substitution and cross-coupling reactions, leading to the formation of various biologically active compounds. These compounds can interact with specific molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,4-dichloroquinazoline: This compound is similar in structure but has only one bromine atom.
2,4-Dichloroquinazoline: Lacks the bromine atoms and is used in similar applications but with different reactivity and properties.
Uniqueness
6,8-Dibromo-2,4-dichloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C8H2Br2Cl2N2 |
|---|---|
Molecular Weight |
356.83 g/mol |
IUPAC Name |
6,8-dibromo-2,4-dichloroquinazoline |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-3-1-4-6(5(10)2-3)13-8(12)14-7(4)11/h1-2H |
InChI Key |
WGFGWYKSITZBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)


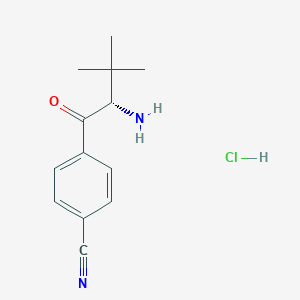
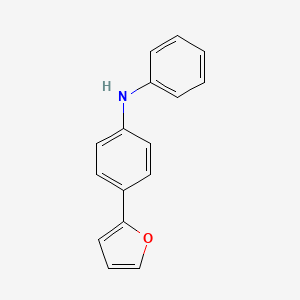
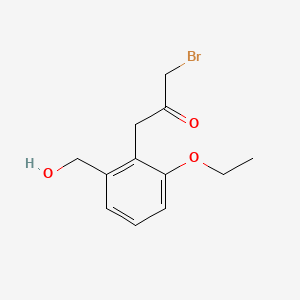
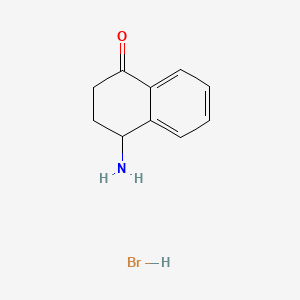
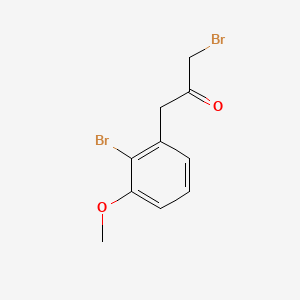
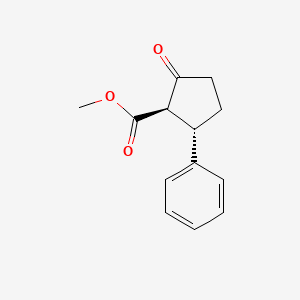
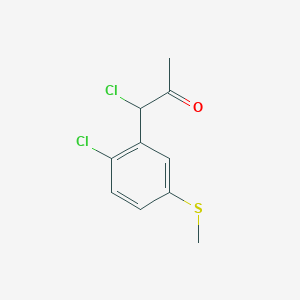
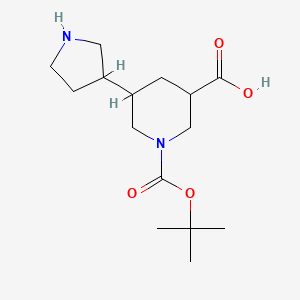
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)

![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
